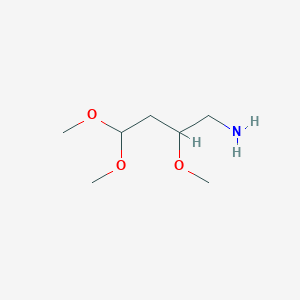

2,4,4-Trimethoxybutan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Butylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trimethoxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3/c1-9-6(5-8)4-7(10-2)11-3/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPLRCNAFFDJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(OC)OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,4-Trimethoxybutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, aliphatic amines bearing multiple alkoxy groups represent a class of compounds with significant potential. Their structural features, combining the basicity and nucleophilicity of the amino group with the hydrogen-bonding capacity and polarity of ether functionalities, make them intriguing building blocks for novel molecular architectures. Amines are prevalent in over 40% of pharmaceuticals and drug candidates, where they are crucial for enhancing solubility and modulating biological activity.[1] This guide focuses on 2,4,4-Trimethoxybutan-1-amine, a unique molecule for which detailed experimental data is not widely available. Therefore, this document serves as a technical primer, combining established information with reasoned estimations based on fundamental chemical principles to provide a comprehensive overview of its physical properties.

Section 1: Molecular Identity and Structure

This compound is a primary amine with a butane backbone substituted with three methoxy groups. The presence of a primary amine and ether moieties suggests a molecule with a distinct profile of polarity, basicity, and hydrogen bonding capability.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1370360-21-6 | [2] |

| Molecular Formula | C₇H₁₇NO₃ | [2] |

| Molecular Weight | 163.21 g/mol | [2] |

| Canonical SMILES | COC(CC(CN)OC)OC | [2] |

| InChI | 1S/C7H17NO3/c1-9-6(5-8)4-7(10-2)11-3/h6-7H,4-5,8H2,1-3H3 | [2] |

| Physical Form | Solid | [2] |

Section 2: Physicochemical Properties

Direct experimental data for many of the physical properties of this compound are not readily found in the public domain. The following table provides a combination of available data and scientifically reasoned estimations.

| Property | Value (with justification for estimates) |

| Melting Point | Estimated: 40-60 °C. As a solid with a relatively low molecular weight and the capacity for hydrogen bonding, a melting point in this range is expected. |

| Boiling Point | Estimated: 200-220 °C at 760 mmHg. This estimation is based on its molecular weight and the presence of a primary amine, which can participate in intermolecular hydrogen bonding, significantly raising the boiling point compared to non-polar compounds of similar mass.[3] |

| Density | Estimated: 0.95 - 1.05 g/cm³. This is a typical range for polyalkoxy amines. |

| Solubility | Water: Predicted to be moderately soluble due to the presence of the polar amine and three ether groups, which can act as hydrogen bond acceptors.[4][5] However, the C7 alkyl backbone contributes some hydrophobic character. Organic Solvents: Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Solubility in non-polar solvents like hexane is likely to be limited.[5] |

| pKa (of conjugate acid) | Estimated: 9.5 - 10.5. Primary aliphatic amines typically have a pKa for their conjugate acid in the range of 10-11. The electron-withdrawing inductive effect of the methoxy groups at the 2 and 4 positions would be expected to slightly decrease the basicity of the amine, leading to a slightly lower pKa. |

Section 3: Causality of Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure.

-

Intermolecular Forces and State of Matter : The presence of a primary amine group allows for intermolecular hydrogen bonding (N-H···N), which is a relatively strong intermolecular force. This, combined with dipole-dipole interactions from the C-O and C-N bonds, results in this compound being a solid at room temperature, which is noteworthy for a small molecule.

-

Solubility Profile : The molecule possesses both hydrophilic and hydrophobic regions. The primary amine and the three methoxy groups can engage in hydrogen bonding with protic solvents like water, contributing to its solubility.[4][5] Conversely, the hydrocarbon backbone provides a degree of lipophilicity. This amphiphilic nature is a key feature in many drug molecules, influencing their absorption, distribution, metabolism, and excretion (ADME) properties.

-

Basicity : The lone pair of electrons on the nitrogen atom of the primary amine makes the molecule basic. The pKa of its conjugate acid is a measure of this basicity. The electronic environment around the amine, specifically the presence of nearby electronegative oxygen atoms in the methoxy groups, can influence this basicity through inductive effects.

Section 4: Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient method for the synthesis of this compound is through the reductive amination of a suitable ketone precursor.[6][7] This method is widely used for the formation of amines from carbonyl compounds.[8][9]

Proposed Synthesis: Reductive Amination

The synthesis would involve the reaction of 2,4,4-trimethoxybutanal with ammonia, followed by reduction of the resulting imine intermediate.

Caption: Proposed synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol

-

Reaction Setup : To a solution of 2,4,4-trimethoxybutanal (1 equivalent) in methanol, add a solution of ammonia in methanol (7 N, 5-10 equivalents).

-

Imine Formation : Stir the mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate.

-

Reduction : Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching : Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2) to decompose the excess reducing agent.

-

Basification and Extraction : Make the solution basic (pH > 10) by the addition of aqueous sodium hydroxide. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Section 5: Applications in Research and Drug Development

While specific applications for this compound are not documented, molecules with similar structural motifs are of significant interest in several areas:

-

Scaffolds in Medicinal Chemistry : The combination of an amine and multiple ether functionalities provides a scaffold that can be further elaborated to create libraries of compounds for screening against biological targets. The amine can serve as a handle for amide bond formation or further alkylation, while the methoxy groups can influence conformation and solubility.[10]

-

Prodrug Design : The amine group can be part of a prodrug strategy, where it is temporarily masked to improve properties like membrane permeability or to achieve targeted drug release.[11]

-

Building Blocks for Complex Molecules : The bifunctional nature of this compound, with a nucleophilic amine at one end and an acetal at the other (which can be considered a protected aldehyde), makes it a versatile intermediate for the synthesis of more complex molecules, including heterocycles and polyfunctional linear systems.[12]

-

Materials Science : Amines are used in the synthesis of polymers and functional materials. The presence of multiple oxygen atoms could impart metal-coordinating properties, suggesting potential applications in catalysis or materials with specific binding capabilities.

Section 6: Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

-

GHS Classification : It is classified as Acute Toxicity, Oral, Category 4.[2]

-

Hazard Statement : H302 - Harmful if swallowed.[2]

-

Precautionary Measures :

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid ingestion and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

References

-

National Institute of Standards and Technology. (n.d.). 2,4,4-trimethyl-1-pentanol. NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

- Research Guru. (2019). Prediction of Physical properties of Primary amines using Molecular structures by Multi linear Regression Analysis.

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. Retrieved from [Link]

-

OpenStax. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. PubMed. Retrieved from [Link]

- Who we serve. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.

- MDPI. (2025).

- National Institutes of Health. (2023).

- Royal Society of Chemistry. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science.

- PubMed. (2013). pH- and redox-responsive poly(ethylene glycol) and cholesterol-conjugated poly(amido amine)s based micelles for controlled drug delivery.

-

CHEM-GUIDE. (n.d.). Physical properties of aliphatic amines. Retrieved from [Link]

- ResearchGate. (n.d.). α-Amino Acetal: A Synthetic Intermediate for the Construction of Aza-Polycycles.

- National Institutes of Health. (2005). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol.

- National Institutes of Health. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)

- Royal Society of Chemistry. (n.d.). Prediction of structures and properties of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N)

-

YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

- ACS Publications. (2026).

- ResearchGate. (n.d.).

- National Institutes of Health. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.

- eCampusOntario Pressbooks. (n.d.). 26.2 Amines – Physical Properties. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Quora. (2020). How to predict the properties of a molecule based on its chemical formula.

- National Institutes of Health. (n.d.). Prodrugs for Amines.

- EaseToLearn. (n.d.).

- NCBI Bookshelf. (n.d.). GABA Synthesis, Uptake and Release. Basic Neurochemistry.

- ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.

Sources

- 1. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 2. This compound 1370360-21-6 [sigmaaldrich.com]

- 3. CHEM-GUIDE: Physical properties of aliphatic amines [chem-guide.blogspot.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Analysis of 2,4,4-Trimethoxybutan-1-amine

This document provides a comprehensive technical overview of 2,4,4-Trimethoxybutan-1-amine, designed for researchers, scientists, and professionals in drug development. Our focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind the analytical strategies, ensuring a robust and validated approach to the characterization of this unique molecule.

Introduction and Molecular Overview

This compound (CAS No. 1370360-21-6) is a fascinating research chemical that combines a primary amine with an acetal functional group.[1] Its structure presents a unique analytical challenge, requiring a multi-faceted approach to confirm identity, purity, and stability. The presence of a basic nitrogen atom and an acid-labile acetal group dictates careful selection of analytical conditions, particularly in chromatographic and sample preparation steps.

This guide outlines the foundational methodologies for a comprehensive characterization of the molecule, ensuring that subsequent biological or chemical studies are based on a well-defined and validated starting material. As this compound is supplied for early-stage research, the onus of thorough analytical confirmation rests with the end-user, a responsibility this guide aims to facilitate.[1]

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1370360-21-6 | Sigma-Aldrich[1] |

| Molecular Formula | C₇H₁₇NO₃ | Sigma-Aldrich[1] |

| Molecular Weight | 163.21 g/mol | Sigma-Aldrich[1] |

| InChIKey | LRPLRCNAFFDJHA-UHFFFAOYSA-N | PubChemLite[2] |

| SMILES | COC(CC(OC)OC)CN | PubChemLite[2] |

| Physical Form | Solid | Sigma-Aldrich[1] |

Chemical Structure Diagram

Caption: 2D structure of this compound.

Spectroscopic Characterization: A Validated Approach

Spectroscopy is the cornerstone of structural elucidation. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR are essential to map the carbon-hydrogen framework.

Expertise & Causality: The ¹H NMR spectrum will confirm the connectivity and diastereotopicity of protons, while ¹³C NMR confirms the presence of all seven unique carbon atoms. The chemical shifts are highly sensitive to the electronic environment created by the amine and methoxy groups.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.4 - 3.6 | m | 1H | H-2 | Deshielded by adjacent O and C-N bond. |

| ~ 1.6 - 1.8 | m | 2H | H-3 | Methylene protons adjacent to two chiral centers. |

| ~ 4.5 - 4.7 | t | 1H | H-4 | Acetal proton, deshielded by two oxygens. |

| ~ 2.8 - 3.0 | m | 2H | H-1 | Methylene protons adjacent to the primary amine.[3] |

| ~ 3.3 | s | 3H | 2-OCH₃ | Methoxy group singlet. |

| ~ 3.2 | s | 6H | 4,4-(OCH₃)₂ | Two equivalent methoxy groups on the acetal carbon. |

| ~ 1.5 - 2.0 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O.[3] |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~ 40 - 45 | C-1 | Carbon adjacent to the primary amine.[3] |

| ~ 75 - 80 | C-2 | Carbon bearing a single methoxy group. |

| ~ 35 - 40 | C-3 | Aliphatic methylene carbon. |

| ~ 100 - 105 | C-4 | Acetal carbon, significantly deshielded by two oxygens. |

| ~ 55 - 60 | 2-OCH₃ | Methoxy carbon. |

| ~ 52 - 57 | 4,4-(OCH₃)₂ | Equivalent methoxy carbons of the acetal. |

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound solid.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0.0 ppm).[4]

-

Acquisition: Acquire ¹H NMR data using a 400 MHz (or higher) spectrometer. A standard pulse program with 16-32 scans is typically sufficient.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Validation: For confirmation of the -NH₂ signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the broad singlet confirms its assignment.[3]

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. Electrospray ionization (ESI) is a suitable soft ionization technique for generating the protonated molecular ion [M+H]⁺.

Expertise & Causality: The fragmentation pattern is dictated by the most stable carbocations and neutral losses. For this molecule, we anticipate cleavage alpha to the nitrogen atom and fragmentation of the acetal group. The predicted collision cross-section (CCS) values can be used for advanced identification in ion mobility-mass spectrometry.[2]

Table 2: Predicted ESI-MS Ions and Fragments

| m/z (Predicted) | Ion/Fragment | Rationale |

| 164.128 | [M+H]⁺ | Protonated molecular ion. Confirms molecular weight.[2] |

| 132.118 | [M+H - CH₃OH]⁺ | Loss of methanol, a common fragmentation pathway for methoxy compounds. |

| 102.086 | [C₅H₁₂NO]⁺ | Cleavage of the C2-C3 bond. |

| 75.081 | [C₃H₉O₂]⁺ | Fragment containing the acetal group. |

| 44.050 | [C₂H₆N]⁺ | Alpha-cleavage next to the amine. |

Protocol 2: Mass Spectrometry Analysis (ESI-QTOF)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 164.1) for collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Data Interpretation: Compare the observed fragments with the predicted fragmentation pattern to confirm the structure. Mass spectrometry provides information on molecular weight and structure based on fragmentation.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expertise & Causality: The primary amine group will exhibit characteristic N-H stretching and bending vibrations. The acetal group is identified by its strong C-O stretching bands. The absence of a strong, broad O-H stretch (3200-3600 cm⁻¹) or a carbonyl (C=O) stretch (~1700 cm⁻¹) is equally important for confirming purity.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 (two bands) | N-H Stretch | Primary Amine[6] |

| 2950-2850 | C-H Stretch | Aliphatic |

| 1650-1580 | N-H Bend | Primary Amine[6][7] |

| 1250-1020 (strong) | C-O Stretch | Acetal/Ether[6] |

| 910-665 | N-H Wag | Primary Amine[6] |

Chromatographic Purity Assessment

Chromatography separates the target compound from impurities, starting materials, or byproducts. Given the dual functionality of this compound, selecting the appropriate chromatographic system is critical.

Expertise & Causality: The basic amine group can cause significant peak tailing on standard acidic silica gel columns. Therefore, reversed-phase HPLC or normal phase chromatography on a deactivated or amine-based stationary phase is recommended for accurate purity assessment.[8][9] LC-MS/MS is a highly explored technique for determining amines.[10]

Analytical Workflow Diagram

Caption: Integrated workflow for the analysis of this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

-

System: An HPLC system equipped with a UV detector and/or an Evaporative Light Scattering Detector (ELSD). ELSD is recommended as the molecule lacks a strong chromophore.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or ammonium formate. The acidic modifier is crucial for good peak shape by protonating the amine.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

-

Injection: Inject 10 µL of a ~1 mg/mL sample solution (dissolved in the mobile phase).

-

Analysis: Integrate the peak area to determine purity. The absence of significant secondary peaks indicates high purity.

Safety and Handling

According to available safety data, this compound is classified with GHS07 (exclamation mark) and the signal word "Warning".[1] The primary hazard statement is H302: Harmful if swallowed.[1] Standard laboratory precautions, including the use of gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work in a well-ventilated area or a fume hood.

Conclusion

The robust characterization of this compound requires an integrated analytical approach. The combination of NMR for structural mapping, mass spectrometry for molecular weight and fragmentation confirmation, and chromatography for purity assessment provides a self-validating system. By understanding the interplay between the molecule's functional groups and the principles of each analytical technique, researchers can proceed with confidence, knowing their material is well-defined and suitable for its intended application.

References

-

PubChem Compound Summary for CID 542483, 1,2,4-Trimethoxybutane. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 80672, 4,4-Diethoxybutylamine. National Center for Biotechnology Information. [Link]

-

Analytical Methods for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

PubChemLite Summary for this compound. PubChemLite. [Link]

-

Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO. [Link]

-

Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Interpreting Proton NMR Spectra. University of Rochester. [Link]

-

Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

Infrared Spectroscopy. Illinois State University, Department of Chemistry. [Link]

-

The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane. Pearson+. [Link]

Sources

- 1. This compound 1370360-21-6 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C7H17NO3) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2,3-trimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho... | Study Prep in Pearson+ [pearson.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. teledyneisco.com [teledyneisco.com]

- 9. Chromatography [chem.rochester.edu]

- 10. agilent.com [agilent.com]

2,4,4-Trimethoxybutan-1-amine CAS number and identification

An In-depth Technical Guide to 2,4,4-Trimethoxybutan-1-amine: Identification, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a unique aliphatic amine featuring both amine and acetal functionalities. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, from its fundamental physicochemical properties to robust analytical methodologies for its unambiguous identification and characterization. We delve into a plausible synthetic pathway, detailing the underlying chemical principles. Furthermore, this guide presents detailed, field-proven protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of analysis. All methodologies are supported by authoritative references to establish a framework of scientific integrity and trustworthiness.

Compound Identification & Physicochemical Properties

Unambiguous identification is the cornerstone of any chemical research or development program. This compound is registered under CAS Number 1370360-21-6.[1] Its structural and physicochemical properties, critical for handling, analysis, and predicting chemical behavior, are summarized below.

| Property | Value | Source |

| CAS Number | 1370360-21-6 | [1] |

| Molecular Formula | C₇H₁₇NO₃ | |

| Molecular Weight | 163.21 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| InChI Key | LRPLRCNAFFDJHA-UHFFFAOYSA-N | |

| SMILES String | COC(OC)CC(CN)OC |

Proposed Synthesis via Reductive Amination

While specific literature detailing the synthesis of this compound is not widely published, a highly efficient and logical approach is through the reductive amination of a suitable aldehyde precursor, 2,4,4-trimethoxybutanal. This method is a cornerstone of amine synthesis due to its versatility and high yields.

The process involves two key stages:

-

Imine Formation: The aldehyde reacts with an ammonia source (e.g., ammonia in methanol or ammonium acetate) to form an intermediate imine. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. This is accomplished using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are chosen for their selectivity in reducing protonated imines over carbonyls.

The causality for this choice of methodology is rooted in its efficiency. By performing the reaction in a single pot ("one-pot synthesis"), we minimize product loss between steps and improve overall yield and operational simplicity. The choice of a mild reductant like NaBH₃CN is critical; it is stable in protic solvents and selectively reduces the imine as it is formed, driving the equilibrium of the entire process toward the final amine product.

Caption: Proposed one-pot reductive amination workflow.

Analytical Characterization: A Validating Framework

A multi-technique approach is essential for the definitive characterization of this compound, ensuring both structural confirmation and purity assessment. This section outlines the core analytical methods and provides detailed protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile compounds like aliphatic amines.[2] It provides information on both the purity of the sample (via chromatography) and its molecular structure (via mass spectrometry).

Expertise & Causality: Primary amines can sometimes exhibit poor peak shape (tailing) on standard GC columns due to their basicity and hydrogen-bonding capabilities. While direct analysis is possible, derivatization is often employed to improve chromatographic behavior.[3][4] However, for initial identification, a direct injection on a suitable column is a primary step. The mass spectrum provides the molecular weight and fragmentation patterns that act as a structural fingerprint. For this compound, key expected fragmentation pathways include:

-

Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom is prone to cleavage, which is a characteristic fragmentation for alkylamines.[5] This would lead to the loss of an alkyl radical and the formation of a resonance-stabilized cation. The base peak is often a result of this process.

-

Loss of Methoxy Groups: Cleavage of C-O bonds can result in the loss of methoxy radicals (•OCH₃, 31 Da) or methanol (CH₃OH, 32 Da).

Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve 1-2 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[6]

-

GC Conditions:

-

Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) for purity.

-

Analyze the mass spectrum of the main peak. Look for the molecular ion peak ([M]⁺ at m/z 163) and characteristic fragment ions. The presence of nitrogen can be suggested by the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. Both ¹H and ¹³C NMR should be performed.

Expertise & Causality: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.[7]

-

-NH₂ Protons: The two protons of the primary amine will typically appear as a broad singlet.[5][7] Its chemical shift is variable and depends on concentration and solvent. Adding a drop of D₂O will cause the -NH₂ signal to disappear due to H-D exchange, which is a definitive test for its presence.[7]

-

-OCH₃ Protons: Three distinct singlets are expected for the three methoxy groups, each integrating to 3 protons. The two methoxy groups at the C4 position are diastereotopic and may appear as a single peak or two closely spaced peaks depending on the solvent and temperature.

-

Aliphatic Protons: The protons on the carbon backbone (-CH₂- and -CH-) will appear in the aliphatic region, with their chemical shifts influenced by adjacent oxygen and nitrogen atoms, causing them to shift downfield.[5]

The ¹³C NMR spectrum will show a signal for each unique carbon atom, with carbons bonded to electronegative atoms (O, N) appearing further downfield.[7]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Chloroform-d (CDCl₃) is a standard choice for general characterization.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

D₂O Exchange (Confirmation):

-

After acquiring the initial ¹H NMR, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The disappearance of the -NH₂ signal confirms its identity.

-

Integrated Analytical Workflow

Caption: Integrated workflow for structural validation.

Conclusion

This compound is a compound whose identity can be rigorously established through a systematic and multi-faceted analytical approach. This guide has provided the foundational knowledge for its identification, including its CAS number and key physicochemical properties. A plausible and efficient synthetic route via reductive amination has been proposed, highlighting the chemical rationale behind the methodology.

The core of this guide lies in the detailed protocols for characterization by GC-MS and NMR spectroscopy. By following these procedures and understanding the expected outcomes—from chromatographic purity and mass spectrometric fragmentation to the specific signals in NMR spectra—a researcher can achieve an authoritative and trustworthy identification of the compound. The integrated workflow emphasizes that no single technique is sufficient; rather, it is the convergence of data from orthogonal methods that provides the highest level of scientific confidence, a principle that is paramount in research and drug development.

References

-

PubChem. (n.d.). 1,2,4-Trimethoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 1370360-21-6. Retrieved from [Link]

-

International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde.

-

Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Oxford Academic. Retrieved from [Link]

-

ResearchGate. (n.d.). Process configurations for the production of the 2-methoxy-2,4,4-trimethylpentane - A novel gasoline oxygenate. Retrieved from [Link]

-

LCGC North America. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern. Retrieved from [Link]

-

DTIC. (n.d.). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

American Elements. (n.d.). 2,3,3-trimethylbutan-1-amine hydrochloride | CAS 2089257-25-8. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0326924). Retrieved from [Link]

-

PubMed. (n.d.). Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Methoxybutane | CAS#:628-28-4. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of critical chemical modifications and paratope mapping by size exclusion chromatography of stressed antibody-target complexes. Retrieved from [Link]

-

Dalton Transactions - UVIC. (2016). A simple tool for the analysis of air- and moisture-sensitive organometallic complexes by direct-probe electron ionization mass spectrometry. Retrieved from [Link]

Sources

- 1. This compound | CAS 1370360-21-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. ccsknowledge.com [ccsknowledge.com]

- 3. academic.oup.com [academic.oup.com]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.uvic.ca [web.uvic.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

Synthesis of 2,4,4-Trimethoxybutan-1-amine

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for 2,4,4-trimethoxybutan-1-amine. This molecule, possessing a primary amine, a chiral α-methoxy ether, and a protected aldehyde in the form of a dimethyl acetal, represents a versatile C4 building block with significant potential in medicinal chemistry and drug development. Due to the absence of a direct, published synthetic route in the current literature, this document outlines a rational, three-step approach grounded in well-established organic chemistry principles. The proposed synthesis begins with the α-functionalization of an acetal-protected butanal, followed by a nucleophilic substitution to install the key methoxy group, and culminates in a highly selective reductive amination. This guide provides detailed mechanistic insights, step-by-step experimental protocols for analogous transformations, and a discussion of the analytical methods required for process control and product validation.

Introduction and Strategic Considerations

The synthesis of polyfunctional small molecules is a cornerstone of modern drug discovery. Molecules incorporating a primary amine, ether linkages, and latent carbonyl groups offer multiple points for diversification, enabling the construction of extensive compound libraries for biological screening. This compound is one such molecule, presenting a unique combination of functionalities:

-

Primary Amine: A key nucleophilic and basic center, crucial for forming amides, sulfonamides, and for direct biological interactions.

-

α-Methoxy Group: Creates a chiral center and can influence the molecule's conformational properties and metabolic stability.

-

Dimethyl Acetal: A stable protecting group for a terminal aldehyde, which can be unmasked under mild acidic conditions for subsequent transformations like Pictet-Spengler reactions or further derivatization.

The primary challenge in synthesizing this target lies in the selective manipulation of a C4 scaffold to install three distinct oxygen functionalities and a nitrogen group at specific positions, all while managing the reactivity of the intermediate aldehyde. The strategy detailed herein addresses this challenge through a protecting-group-based approach, culminating in a robust and highly selective amination step.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule dictates the forward synthetic plan. The primary amine can be installed via the reductive amination of a corresponding aldehyde. This disconnection reveals 2,4,4-trimethoxybutanal (3) as the key intermediate. The α-methoxy group of this aldehyde can be formed through a nucleophilic substitution of an α-halo precursor, pointing to 2-bromo-4,4-dimethoxybutanal (2) . This intermediate, in turn, can be synthesized via the selective α-bromination of the commercially available 4,4-dimethoxybutanal (1) .

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Pathway and Experimental Protocols

The proposed forward synthesis is a three-step sequence designed for efficiency and control over the sensitive functional groups.

Part 1: Synthesis of the Key Aldehyde Precursor, 2,4,4-Trimethoxybutanal (3)

This phase focuses on the construction of the core aldehyde structure through a two-step functionalization of a commercially available starting material.

The selective introduction of a bromine atom at the α-position of an aldehyde is a critical transformation. While various reagents exist, this reaction must be performed under conditions that do not cleave the acid-sensitive dimethyl acetal. α-Bromination of ketones is a well-established procedure, and similar principles can be applied to aldehydes, often using bromine in an appropriate solvent.[1]

Causality and Experimental Choices: The choice of brominating agent and conditions is critical to prevent side reactions such as polybromination or acid-catalyzed deprotection of the acetal. Using a reagent like N-bromosuccinimide (NBS) with a catalytic amount of acid, or a specialized ionic liquid-based brominating agent, can offer higher selectivity and milder conditions compared to elemental bromine.[1]

Protocol: Synthesis of 2-Bromo-4,4-dimethoxybutanal (2)

-

Reaction Setup: To a solution of 4,4-dimethoxybutanal (1) (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate, add the brominating agent (e.g., 1-butyl-3-methylimidazolium tribromide, 1.05 eq.) portion-wise at 0 °C.

-

Reaction Execution: Stir the reaction mixture at room temperature for a duration determined by reaction monitoring via Thin Layer Chromatography (TLC) or Gas Chromatography (GC), typically 1-4 hours.

-

Workup and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 2-bromo-4,4-dimethoxybutanal (2) can be purified by vacuum distillation or column chromatography on silica gel.

The conversion of the α-bromo aldehyde to the α-methoxy aldehyde is achieved via a classic Williamson ether synthesis-type reaction. The methoxide ion acts as the nucleophile, displacing the bromide.[2]

Causality and Experimental Choices: Sodium methoxide is a strong, unhindered nucleophile, ideal for this SN2 reaction. The reaction is typically run in methanol, which serves as both the solvent and the source of the methoxide upon reaction with sodium metal, or by using commercially available sodium methoxide solution. Anhydrous conditions are preferred to prevent hydrolysis of the product and starting material.

Protocol: Synthesis of 2,4,4-Trimethoxybutanal (3)

-

Reagent Preparation: Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq.) to anhydrous methanol under an inert atmosphere (N2 or Ar) at 0 °C.

-

Reaction Execution: To the freshly prepared sodium methoxide solution, add a solution of 2-bromo-4,4-dimethoxybutanal (2) (1.0 eq.) in anhydrous methanol dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC/GC.

-

Workup and Purification: Quench the reaction by adding water and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the target aldehyde (3) should be purified by vacuum distillation.

Part 2: (Target)

The final step is the conversion of the aldehyde to the primary amine via one-pot reductive amination. This is one of the most effective methods for amine synthesis, avoiding the over-alkylation problems associated with direct alkylation of ammonia.[3]

Caption: General workflow for the reductive amination step.

Mechanism and Reagent Selection: The reaction proceeds through the initial formation of an imine (or iminium ion) intermediate from the aldehyde and ammonia. This intermediate is then reduced in situ by a hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice for this transformation.[4][5] Its key advantages are:

-

Mildness: It is less basic and less reactive than other borohydrides, preventing unwanted side reactions.

-

Selectivity: It selectively reduces the protonated iminium ion much faster than the starting aldehyde, allowing the reaction to be performed in one pot.

-

Functional Group Tolerance: It is compatible with a wide range of functional groups, including the acid-sensitive acetal present in our intermediate.[4][6]

Table 1: Quantitative Data for Reductive Amination Protocol

| Parameter | Value/Reagent | Molar Equivalence | Purpose |

| Aldehyde (3) | 2,4,4-Trimethoxybutanal | 1.0 | Substrate |

| Amine Source | Ammonium Acetate (NH₄OAc) | 5-10 | Source of ammonia |

| Reducing Agent | Sodium Triacetoxyborohydride | 1.5 | Hydride source |

| Solvent | 1,2-Dichloroethane (DCE) | - | Aprotic solvent |

| Temperature | Room Temperature (20-25 °C) | - | Reaction Condition |

| Reaction Time | 12-24 hours | - | Reaction Condition |

Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend ammonium acetate (10 eq.) and 2,4,4-trimethoxybutanal (3) (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE).

-

Reaction Execution: Stir the suspension for 20-30 minutes at room temperature. To this mixture, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction is typically stirred at room temperature for 12 to 24 hours. Monitor the reaction's progress by TLC, staining with ninhydrin to visualize the amine product.

-

Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 1 hour, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel (using a gradient of methanol in dichloromethane) or by vacuum distillation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the intermediates and the final product.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Multiple distinct signals for the three -OCH₃ groups. Complex multiplets for the aliphatic CH and CH₂ protons. A signal for the CH₂-N protons adjacent to the amine. A broad singlet for the -NH₂ protons (may exchange with D₂O). |

| ¹³C NMR | Seven distinct signals corresponding to the seven carbon atoms. Signals for the three methoxy carbons (~50-60 ppm). Signals for the aliphatic carbons, with the carbon bearing the amine group appearing in the 40-50 ppm range. |

| IR Spectroscopy | N-H stretching of the primary amine as two characteristic sharp peaks in the 3300-3500 cm⁻¹ region.[7][8][9] C-N stretching vibration around 1000-1250 cm⁻¹.[7] Strong C-O stretching for the ethers/acetal around 1100 cm⁻¹. |

| Mass Spec (ESI+) | A prominent [M+H]⁺ ion corresponding to the molecular weight of the protonated amine (C₇H₁₈NO₃⁺, m/z = 164.13). |

Safety and Handling

-

Brominating Agents: Handle bromine or NBS in a well-ventilated fume hood. They are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Metal/Methoxide: Sodium metal reacts violently with water. All operations should be conducted under anhydrous conditions. Sodium methoxide is highly corrosive and caustic.

-

Borohydrides: While NaBH(OAc)₃ is relatively stable, it should be handled in a fume hood. Avoid contact with strong acids, as this can lead to the release of flammable hydrogen gas.

-

Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and suspected carcinogens. Handle exclusively in a fume hood.

This guide presents a robust and logical pathway for the synthesis of this compound. By leveraging established and selective reactions, this approach provides a reliable blueprint for researchers and drug development professionals to access this valuable chemical building block.

References

-

Jadhav, H. S., & Bendre, R. S. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Modern Chemistry & Applications, 6(3). ([Link])

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ([Link])

-

PubChem. (n.d.). 4,4-Dimethoxybutanal. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 24, 2026, from [Link]

-

Myers, A. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. ([Link])

-

Xu, H., et al. (2007). Synthesis and Crystal Structure of 2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569. ([Link])

-

Physics & Maths Tutor. (n.d.). 4.2.2 Haloalkanes QP. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 25.5: Spectroscopic Properties of Amines. Retrieved January 24, 2026, from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 24, 2026, from [Link]

-

University of Massachusetts. (n.d.). IR: amines. Retrieved January 24, 2026, from [Link]

-

Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved January 24, 2026, from [Link]

Sources

- 1. 2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

2,4,4-Trimethoxybutan-1-amine molecular weight and formula

An In-depth Technical Guide to 2,4,4-Trimethoxybutan-1-amine: Properties, Synthesis, and Potential Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a unique aliphatic amine with potential applications in synthetic chemistry and drug discovery. The document details the molecule's core physicochemical properties, proposes a logical and detailed synthetic pathway, and outlines robust analytical methods for its characterization. Furthermore, it explores the potential utility of this compound as a building block for researchers, scientists, and drug development professionals, grounded in the established roles of its constituent functional groups in medicinal chemistry.

Core Molecular Profile

Introduction to this compound

This compound is a primary amine featuring a butane backbone substituted with three methoxy groups. Two of these methoxy groups form an acetal at the C4 position, a feature that can confer unique reactivity and stability characteristics. The presence of both a primary amine—a key functional group in a vast array of pharmaceuticals—and multiple ether linkages suggests its potential as a versatile scaffold for the synthesis of more complex molecules with tailored physicochemical properties.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for laboratory use, reaction planning, and analytical characterization.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₁₇NO₃ | [1][2] |

| Molecular Weight | 163.21 g/mol | [1] |

| Monoisotopic Mass | 163.12085 Da | [2] |

| CAS Number | 1370360-21-6 | [1] |

| Physical Form | Solid | [1] |

| InChI Key | LRPLRCNAFFDJHA-UHFFFAOYSA-N | [1] |

| SMILES | COC(OC)CC(CN)OC | [1] |

Structural Information

The structure combines a nucleophilic primary amine with an acid-labile acetal, offering multiple handles for chemical modification.

Structure:

Synthesis and Manufacturing

Rationale for Synthetic Strategy: Reductive Amination

Reductive amination is a highly efficient and widely used method for forming amines from aldehydes or ketones. This one-pot reaction typically involves two key steps: the formation of an imine intermediate via the reaction of a carbonyl compound with an amine source (like ammonia), followed by the immediate reduction of the imine to the corresponding amine. This approach is chosen for its high chemoselectivity and the availability of mild reducing agents, which prevents unwanted side reactions.

Proposed Synthetic Workflow

The proposed synthesis starts from the hypothetical precursor, 2,4,4-trimethoxybutanal. This aldehyde reacts with ammonia to form a transient imine, which is then reduced in situ to yield the target primary amine.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on standard laboratory practices for reductive amination.[3][4]

Materials:

-

2,4,4-Trimethoxybutanal (1.0 eq)

-

Ammonia (7 N solution in Methanol, 5.0 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (Anhydrous)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,4-trimethoxybutanal in anhydrous methanol.

-

Imine Formation: Cool the solution to 0 °C in an ice bath. Add the 7 N solution of ammonia in methanol dropwise over 10 minutes. Allow the mixture to stir at room temperature for 2 hours to facilitate imine formation.

-

Reduction: Re-cool the mixture to 0 °C. Add sodium cyanoborohydride in small portions over 20 minutes. Causality: Using a milder reducing agent like NaBH₃CN is critical as it selectively reduces the protonated imine over the starting aldehyde, maximizing yield and minimizing side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator.

-

Extraction: Add diethyl ether and saturated NaHCO₃ solution to the aqueous residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass.

Predicted Mass Spectrometry Data: [2]

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₁₈NO₃]⁺ | 164.12813 |

| [M+Na]⁺ | [C₇H₁₇NNaO₃]⁺ | 186.11007 |

| [M-H]⁻ | [C₇H₁₆NO₃]⁻ | 162.11357 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methoxy groups, the protons on the butane backbone, and the amine protons. The protons adjacent to the chiral center at C2 will likely appear as complex multiplets. The amine protons (NH₂) will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should show seven distinct carbon signals, including three signals for the methoxy carbons, and four signals for the butane backbone carbons, with chemical shifts indicative of their bonding environment (e.g., carbons bonded to oxygen will be downfield).

Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum should display characteristic absorption bands that confirm the presence of key functional groups.[5][6]

-

N-H Stretch: Two characteristic medium-intensity bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine.[5]

-

N-H Bend: A bending vibration (scissoring) for the primary amine should be visible in the 1650-1580 cm⁻¹ region.[5]

-

C-O Stretch: Strong bands corresponding to the C-O stretching of the ether and acetal groups will be prominent in the 1250-1020 cm⁻¹ region.

-

C-N Stretch: A weaker C-N stretching band is expected around 1250–1020 cm⁻¹.[5]

Applications in Research and Drug Development

The Role of Functional Groups in Medicinal Chemistry

-

Primary Amine: The primary amine group is a cornerstone of medicinal chemistry. It is basic and can be protonated at physiological pH to form an ammonium salt, which often significantly improves aqueous solubility and facilitates formulation.[7] This group can also act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.

-

Methoxy Groups & Acetal: The multiple methoxy groups increase the polarity of the molecule and can also serve as hydrogen bond acceptors. The acetal functionality is generally stable under basic and neutral conditions but can be hydrolyzed under acidic conditions, opening possibilities for its use as a protecting group or a pro-drug moiety that releases a more active compound in an acidic environment (e.g., in lysosomes or tumor microenvironments).

Potential as a Synthetic Building Block

This compound is a valuable building block for creating libraries of novel compounds. The primary amine can be readily derivatized via reactions such as amidation, alkylation, or sulfonylation to explore structure-activity relationships (SAR) in a drug discovery program.[8]

Caption: Logical relationships between molecular features and potential applications.

Safety and Handling

Proper safety precautions are essential when handling any chemical compound.

GHS Hazard Information: [1]

| Pictogram | Signal Word | Hazard Statement | Classification |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | Acute Toxicity 4 (Oral) |

Handling Recommendations:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound presents itself as a compound of significant interest for chemical and pharmaceutical research. Its unique combination of a reactive primary amine and multiple methoxy groups, including an acetal, makes it a promising and versatile building block. This guide provides the foundational knowledge—from its core properties and a plausible synthetic route to its analytical profile and potential applications—to empower researchers to effectively utilize this molecule in their discovery and development efforts.

References

-

This compound (C7H17NO3) . PubChemLite. [Link]

-

Properties of amines . Chemistry LibreTexts. [Link]

-

Synthesis of primary amines . Organic Chemistry Portal. [Link]

-

24.6: Synthesis of Amines . Chemistry LibreTexts. [Link]

-

IR: amines . University of Calgary. [Link]

-

Infrared Spectroscopy . Illinois State University. [Link]

-

Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules . MDPI. [Link]

-

Amines - Properties and Reactivity of Amines (A-Level Chemistry) . Study Mind. [Link]

Sources

- 1. This compound 1370360-21-6 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C7H17NO3) [pubchemlite.lcsb.uni.lu]

- 3. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2,4,4-Trimethoxybutan-1-amine

This guide provides a detailed analysis of the expected spectroscopic data for 2,4,4-Trimethoxybutan-1-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information herein is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇NO₃ | [1] |

| Molecular Weight | 163.21 g/mol | [1] |

| CAS Number | 1370360-21-6 | [1] |

| Form | Solid | [1] |

Molecular Structure

The structural formula of this compound is fundamental to understanding its spectroscopic characteristics.

Caption: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The hydrogens on carbons directly bonded to the amine typically appear around 2.3-3.0 ppm[2].

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.7 - 2.9 | Multiplet | 2H | H₁ |

| ~ 1.6 - 1.8 | Multiplet | 2H | H₃ |

| ~ 3.8 - 4.0 | Multiplet | 1H | H₂ |

| ~ 4.4 - 4.6 | Triplet | 1H | H₄ |

| ~ 3.3 | Singlet | 3H | OCH₃ (at C₂) |

| ~ 3.2 | Singlet | 6H | OCH₃ (at C₄) |

| (variable) | Broad Singlet | 2H | NH₂ |

Causality behind Experimental Choices: The use of a standard deuterated solvent like CDCl₃ is common to avoid interfering signals from the solvent itself[3]. The addition of D₂O would cause the NH₂ proton signal to disappear, confirming its identity[2].

¹³C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of unique carbon environments. Carbons directly attached to nitrogen are expected in the 10-65 ppm region[2].

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 40 - 45 | C₁ |

| ~ 70 - 75 | C₂ |

| ~ 35 - 40 | C₃ |

| ~ 100 - 105 | C₄ |

| ~ 52 - 55 | OCH₃ (at C₂) |

| ~ 53 - 56 | OCH₃ (at C₄) |

Experimental Protocol:

-

Dissolve a small sample of this compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400 - 3250 | Medium, two bands | N-H stretch (primary amine)[4][5] |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine)[4][5] |

| 1250 - 1020 | Strong | C-N stretch (aliphatic amine)[4][5] |

| 1150 - 1050 | Strong | C-O stretch (acetal, ether) |

| 910 - 665 | Broad, Strong | N-H wag (primary amine)[4][5] |

Trustworthiness: The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a reliable indicator of a primary amine, corresponding to the asymmetric and symmetric N-H stretches[2][4]. The strong C-O stretching bands are characteristic of the methoxy groups.

Experimental Protocol:

-

Prepare a sample, either as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Place the sample in an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Fragments

| m/z | Possible Identity |

| 163 | [M]⁺ (Molecular Ion) |

| 132 | [M - OCH₃]⁺ |

| 102 | [M - CH(OCH₃)₂]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

| 44 | [CH₂NH₂]⁺ |

Authoritative Grounding: Aliphatic amines typically undergo α-cleavage, where the bond between the carbon adjacent to the nitrogen and the next carbon is broken[6][7]. This results in a resonance-stabilized, nitrogen-containing cation[6]. For this compound, cleavage between C₁ and C₂ would lead to a fragment with an m/z that is not one of the most common, but cleavage between C2 and C3 would lead to a more stable fragment. The acetal group is also prone to fragmentation.

Caption: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer.

-

Ionize the sample using a suitable method (e.g., electron impact).

-

Separate the resulting ions based on their mass-to-charge ratio.

-

Detect the ions to generate the mass spectrum.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive fingerprint for its structural identification. The combination of NMR, IR, and MS data allows for the unambiguous confirmation of its molecular structure, which is crucial for its application in research and development.

References

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

Stanciu, I. (2025, December 12). Study of the composition of amines using IR spectroscopy. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

Sources

- 1. This compound 1370360-21-6 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2,3-trimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Purity and Characterization of 2,4,4-Trimethoxybutan-1-amine

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the integrity of the final Active Pharmaceutical Ingredient (API) is paramount. This integrity begins with its foundational components: the chemical intermediates. 2,4,4-Trimethoxybutan-1-amine, with its empirical formula C₇H₁₇NO₃ and molecular weight of 163.21, is a key building block whose structural and chiral properties are of significant interest in synthetic chemistry. The presence of unwanted organic, inorganic, or solvent-based impurities, even in trace amounts, can profoundly impact the efficacy, safety, and stability of the final drug product.[1] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a fundamental pillar of scientific and regulatory diligence.

This guide provides a comprehensive framework for the purification and characterization of this compound. It is designed for researchers, analytical scientists, and process chemists who require a deep, practical understanding of the methodologies necessary to ensure the compound's identity and purity. We will move beyond rote protocols to explore the causality behind experimental choices, establishing a self-validating system for analysis that is grounded in authoritative scientific principles.

Purification Strategy: Addressing the Challenges of a Primary Amine

The purification of amines from a crude reaction mixture often presents challenges due to their basicity and polarity.[2] Reactions that produce primary amines can also yield secondary and tertiary amine byproducts through over-alkylation.[3] A successful purification strategy must effectively separate the target amine from starting materials, reagents, and these potential side products.

Acid-Base Extraction: The Workhorse of Amine Purification

The basic nitrogen atom is the key to a highly effective initial purification step. By washing the crude organic mixture with a dilute acid solution (e.g., 1M HCl), the primary amine is protonated to form an ammonium salt. This salt is highly water-soluble and partitions into the aqueous layer, leaving non-basic organic impurities behind in the organic phase.[4] Subsequently, basifying the aqueous layer (e.g., with NaOH) deprotonates the ammonium salt, liberating the free amine, which can then be extracted back into an organic solvent.

-

Expert Insight: The choice of acid and base is critical. Volatile acids and bases should be avoided if the final step is evaporation. The process should be repeated multiple times to ensure complete extraction and recovery.

Chromatographic Purification: Overcoming On-Column Interactions

Flash column chromatography is a powerful tool, but primary amines are notorious for "tailing" on standard silica gel. This phenomenon arises from the strong interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface, leading to poor separation and low recovery.

To mitigate this, two primary strategies are employed:

-

Mobile Phase Modification: The addition of a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide, to the eluent system neutralizes the acidic sites on the silica, preventing strong adsorption of the target amine and allowing for symmetrical peak elution.[5]

-

Amine-Functionalized Silica: Using a stationary phase where the silica has been pre-treated with amino groups provides a less acidic surface, inherently reducing the problematic interactions and simplifying the purification process.[5]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption [label="Figure 1: Workflow for Acid-Base Purification of Amines", shape=plaintext, fontsize=10]

Structural Elucidation and Identity Confirmation

Once purified, the identity of this compound must be unequivocally confirmed. A combination of spectroscopic techniques is essential for this purpose, with each method providing a unique and complementary piece of structural information.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified amine in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).[8]

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. To confirm the -NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal will disappear due to proton-deuterium exchange.[9]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

Expected Spectroscopic Data:

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Key Correlations / Notes |

| ¹H NMR | -NH ₂ | ~0.5 - 5.0 (broad singlet) | Disappears upon D₂O exchange.[9] |

| CH ₂-NH₂ (C1) | ~2.3 - 3.0 | Deshielded by the adjacent nitrogen atom.[9] | |

| CH ₂ (C2) | ~1.5 - 1.9 | ||

| CH (C3) | ~3.5 - 4.0 | ||

| CH (C4) | ~4.2 - 4.7 | Acetal proton, deshielded by two oxygens. | |

| C4-O-CH ₃ | ~3.2 - 3.4 (singlet, 6H) | Two equivalent methoxy groups. | |

| C2-O-CH ₃ | ~3.3 - 3.5 (singlet, 3H) | ||

| ¹³C NMR | C H₂-NH₂ (C1) | ~30 - 50 | Carbon attached to nitrogen.[9] |

| C H₂ (C2) | ~30 - 40 | ||

| C H (C3) | ~70 - 80 | ||

| C H (C4) | ~100 - 110 | Acetal carbon. | |

| C4-O-C H₃ | ~52 - 58 | ||

| C2-O-C H₃ | ~55 - 60 |

Note: Predicted chemical shifts are estimates. Actual values may vary based on solvent and concentration.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile amines, providing both retention time and mass data.[10]

Experimental Protocol: GC-MS Analysis

-